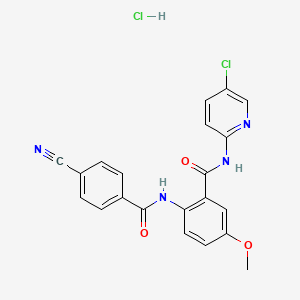

N-(5-Chloro-pyridin-2-yl)-2-(4-cyano-benzoyl-amino)-5-methoxy-benzamide hydrochloride

Beschreibung

This compound is a pyridinyl-substituted benzamide derivative with a hydrochloride salt formulation. Its structure features a 5-chloro-pyridin-2-yl group, a 4-cyano-benzoyl-amino moiety, and a 5-methoxy-benzamide backbone. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications .

Eigenschaften

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN4O3.ClH/c1-29-16-7-8-18(25-20(27)14-4-2-13(11-23)3-5-14)17(10-16)21(28)26-19-9-6-15(22)12-24-19;/h2-10,12H,1H3,(H,25,27)(H,24,26,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOFVYUBIRCAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C(=O)NC3=NC=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936539-81-0 | |

| Record name | Benzamide, N-(5-chloro-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936539-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biologische Aktivität

N-(5-Chloro-pyridin-2-yl)-2-(4-cyano-benzoyl-amino)-5-methoxy-benzamide hydrochloride, commonly referred to as Betrixaban, is a compound that has garnered attention for its biological activity, particularly as a factor Xa (FXa) inhibitor. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C21H16ClN4O3

- Molecular Weight : 396.83 g/mol

- CAS Number : 936539-81-0

- Synonyms : N-(5-chloropyridin-2-yl)-2-(4-cyanobenzoyl-amino)-5-methoxy-benzamide hydrochloride

Betrixaban functions primarily as an anticoagulant by inhibiting factor Xa, an essential component in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and clot development. The specific interactions involve binding to the active site of FXa, which is critical for its enzymatic activity.

Anticoagulant Activity

The primary indication for Betrixaban is the prophylaxis of venous thromboembolism (VTE) in patients who are at risk due to acute medical conditions. Clinical studies have demonstrated its efficacy in reducing the incidence of VTE compared to placebo:

| Study | Population | Outcome |

|---|---|---|

| APEX Trial | Hospitalized patients with acute medical illness | Reduced VTE events by 30% compared to placebo |

| BETRIX Trial | Patients undergoing major orthopedic surgery | Significantly lower rates of VTE |

Safety and Side Effects

The safety profile of Betrixaban has been evaluated in multiple clinical trials. Common side effects include:

- Bleeding events (major and minor)

- Gastrointestinal disturbances

- Liver enzyme elevations

In comparison with other anticoagulants, Betrixaban has shown a favorable safety profile with a lower incidence of major bleeding events.

Case Studies and Clinical Trials

- APEX Trial : This pivotal trial assessed the efficacy and safety of Betrixaban in preventing VTE in hospitalized patients. Results indicated a significant reduction in VTE occurrences without a corresponding increase in major bleeding incidents.

- BETRIX Study : Focused on patients undergoing elective hip or knee replacement surgery, this study highlighted Betrixaban's effectiveness compared to traditional anticoagulants like enoxaparin.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of Betrixaban has revealed that modifications in the pyridine ring and benzamide moiety significantly influence its potency against FXa. The presence of the cyano group appears crucial for maintaining high inhibitory activity.

Table: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Substituted pyridine ring | Enhanced binding affinity |

| Cyano group presence | Increased potency against FXa |

| Methoxy group substitution | Improved solubility |

Research Findings

Recent studies have expanded on the biological activity of similar compounds within the pyridine class. For instance, derivatives containing additional functional groups have shown promise in antibacterial and anticancer activities, suggesting potential for broader therapeutic applications:

- Antibacterial Activity : Some derivatives demonstrated MIC values comparable to standard antibiotics against Gram-positive bacteria.

- Anticancer Potential : Investigations into related compounds have indicated cytotoxic effects on various cancer cell lines, with IC50 values suggesting significant growth inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Analysis

Compound A : N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitro-benzamide (CAS: 1616693-62-9)

- Key Differences: Replaces the 4-cyano-benzoyl-amino group with a nitro group and a hydroxyl substituent.

- Hydroxyl group increases polarity, improving aqueous solubility but possibly reducing membrane permeability .

- Molecular Weight : 293.66 (vs. ~420–470 for the target compound), indicating a smaller size and simpler structure .

Compound B : N-(5-Chloro-2-pyridinyl)-5-Methoxy-2-nitrobenzaMide (CAS: 280773-16-2)

- Key Differences: Substitutes the 4-cyano-benzoyl-amino with a nitro group.

- Applications : Intermediate for Betrixaban, an anticoagulant, suggesting nitro-containing analogs may target coagulation pathways .

- Synthetic Yield: Not explicitly stated, but related amidation reactions achieve 58–91% yields depending on substituents .

Compound C : N-(5-Chloropyridin-2-yl)-2-[[1-(4-pyridinyl)piperidin-4-ylcarbonyl]amino]benzamide Hydrochloride (CAS: 280768-66-3)

Pharmacological and Physicochemical Properties

Table 1: Comparative Data

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~420–470 (estimated) | 293.66 | ~310 (estimated) | 472.37 |

| Key Functional Groups | Cyano, Methoxy, Benzamide | Nitro, Hydroxy | Nitro, Methoxy | Piperidinyl, Benzamide |

| Solubility | High (HCl salt) | Moderate (polar hydroxy) | Low (non-ionic nitro) | Moderate (piperidine) |

| Synthetic Yield | Not reported (analogs: 87–91%) | Not reported | Not reported | Not reported |

| Therapeutic Indication | Antimicrobial (QS inhibition)* | Research chemical | Anticoagulant (Betrixaban) | Potential CNS targeting |

*Inferred from , where pyridinyl amides act as quorum sensing (QS) inhibitors.

Key Findings :

- Cyano vs.

- Salt Formulation : The hydrochloride salt improves bioavailability over neutral analogs (e.g., Compound B), which may require formulation aids for dissolution .

- Piperidine Incorporation : Compound C’s piperidinyl group increases molecular weight and lipophilicity, which could prolong half-life but reduce renal clearance .

Computational and Docking Insights

AutoDock Vina () predicts that the cyano group in the target compound may form stronger hydrogen bonds with bacterial QS proteins (e.g., LasR) compared to nitro or methoxy groups. This aligns with ’s focus on QS inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.